![molecular formula C19H18N2O5 B15164206 3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid CAS No. 159903-66-9](/img/structure/B15164206.png)
3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid is a complex organic compound with a unique structure that includes a benzodiazonine ring, a carboxylic acid group, and a dihydroxyphenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazonine Ring: This step involves the cyclization of an appropriate precursor, such as a substituted aniline, under acidic conditions to form the benzodiazonine ring.
Introduction of the Dihydroxyphenyl Group: The dihydroxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a dihydroxybenzyl chloride and a Lewis acid catalyst.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate to introduce the ketone group and the carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of the dihydroxyphenyl group.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The dihydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It may modulate cell signaling pathways, leading to its potential anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride: Commonly used in peptide synthesis.
Uniqueness
3-[(3,4-Dihydroxyphenyl)methyl]-4-oxo-4,5,6,7-tetrahydro-1H-1,5-benzodiazonine-6-carboxylic acid is unique due to its combination of a benzodiazonine ring with a dihydroxyphenyl group and a carboxylic acid moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Propiedades
Número CAS |
159903-66-9 |
|---|---|
Fórmula molecular |
C19H18N2O5 |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
3-[(3,4-dihydroxyphenyl)methyl]-4-oxo-1,5,6,7-tetrahydro-1,5-benzodiazonine-6-carboxylic acid |
InChI |
InChI=1S/C19H18N2O5/c22-16-6-5-11(8-17(16)23)7-13-10-20-14-4-2-1-3-12(14)9-15(19(25)26)21-18(13)24/h1-6,8,10,15,20,22-23H,7,9H2,(H,21,24)(H,25,26) |
Clave InChI |
LNYMOKVIVBHJEW-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC(=O)C(=CNC2=CC=CC=C21)CC3=CC(=C(C=C3)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3',5'-Tris[(2-hydroxyphenyl)methyl][1,1'-biphenyl]-2,4'-diol](/img/structure/B15164123.png)
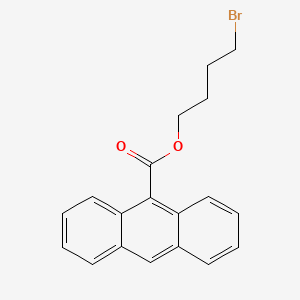
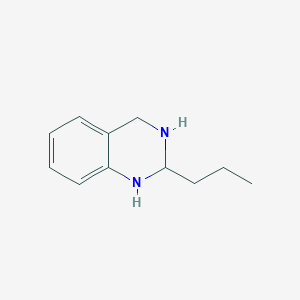
![(4S,5S)-4,5-Bis[(hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B15164142.png)

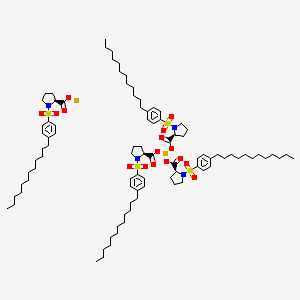
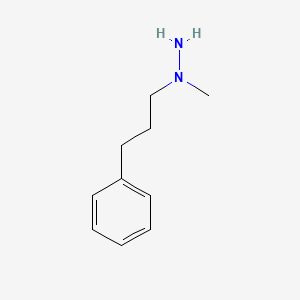
![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetyl chloride](/img/structure/B15164168.png)
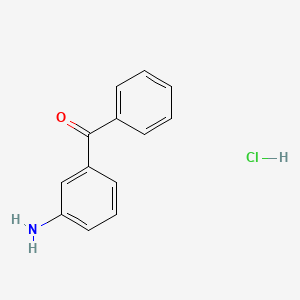

![Dimethylbis(2-methyl-3H-cyclopenta[a]naphthalen-1-yl)silane](/img/structure/B15164188.png)

![[(2-Cyanophenyl)methyl]carbamyl chloride](/img/structure/B15164202.png)
![Dibromo[tris(pentafluoroethyl)]-lambda~5~-stibane](/img/structure/B15164209.png)
